molecular formula C19H24N2O4 B2629103 1-(2-Methoxy-2-(3-methoxyphenyl)ethyl)-3-(4-methoxybenzyl)urea CAS No. 1797694-28-0

1-(2-Methoxy-2-(3-methoxyphenyl)ethyl)-3-(4-methoxybenzyl)urea

Cat. No.: B2629103
CAS No.: 1797694-28-0
M. Wt: 344.411
InChI Key: UPPFERYMARVYAI-UHFFFAOYSA-N
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Description

1-(2-Methoxy-2-(3-methoxyphenyl)ethyl)-3-(4-methoxybenzyl)urea is a synthetic organic compound characterized by the presence of methoxy groups and a urea linkage

Scientific Research Applications

1-(2-Methoxy-2-(3-methoxyphenyl)ethyl)-3-(4-methoxybenzyl)urea has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research may focus on its potential as a drug candidate for various therapeutic applications.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Preparation Methods

The synthesis of 1-(2-Methoxy-2-(3-methoxyphenyl)ethyl)-3-(4-methoxybenzyl)urea typically involves the reaction of appropriate amines with isocyanates under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or toluene and may require catalysts to enhance the reaction rate. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(2-Methoxy-2-(3-methoxyphenyl)ethyl)-3-(4-methoxybenzyl)urea can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the methoxy groups under suitable conditions.

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-2-(3-methoxyphenyl)ethyl)-3-(4-methoxybenzyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.

Comparison with Similar Compounds

1-(2-Methoxy-2-(3-methoxyphenyl)ethyl)-3-(4-methoxybenzyl)urea can be compared with other similar compounds, such as:

  • 1-(2-Methoxy-2-(3-methoxyphenyl)ethyl)-3-(4-methoxyphenyl)urea
  • 1-(2-Methoxy-2-(3-methoxyphenyl)ethyl)-3-(4-methoxybenzyl)thiourea

These compounds share structural similarities but may differ in their chemical reactivity and biological activities, highlighting the uniqueness of this compound.

Properties

IUPAC Name

1-[2-methoxy-2-(3-methoxyphenyl)ethyl]-3-[(4-methoxyphenyl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4/c1-23-16-9-7-14(8-10-16)12-20-19(22)21-13-18(25-3)15-5-4-6-17(11-15)24-2/h4-11,18H,12-13H2,1-3H3,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPPFERYMARVYAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NCC(C2=CC(=CC=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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